5-Allyloxy-indan-1-one

Medicinal Chemistry ADME Prediction Physicochemical Profiling

5-Allyloxy-indan-1-one is a versatile indanone building block featuring a terminal alkene handle. This enables unique synthetic transformations like Claisen rearrangement, metathesis, and thiol-ene click chemistry—reactions impossible with methoxy or ethoxy analogs. Its balanced lipophilicity (AlogP 1.29) and polar surface area (90.65 Ų) offer a distinct advantage for fine-tuning ADME properties in drug discovery. Choose this compound to expand your chemical space with a robust, scalable synthetic route.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 37869-09-3
Cat. No. B8695647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyloxy-indan-1-one
CAS37869-09-3
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC=CCOC1=CC2=C(C=C1)C(=O)CC2
InChIInChI=1S/C12H12O2/c1-2-7-14-10-4-5-11-9(8-10)3-6-12(11)13/h2,4-5,8H,1,3,6-7H2
InChIKeyYISCRASURPUSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyloxy-indan-1-one (CAS 37869-09-3): Key Properties and Baseline Procurement Profile


5-Allyloxy-indan-1-one (CAS 37869-09-3) is a bicyclic organic compound belonging to the alkoxy-substituted 1-indanone class, characterized by a ketone group at the 1-position of the indane core and an allyloxy (-O-CH2-CH=CH2) substituent at the 5-position . Its molecular formula is C12H12O2 with a molecular weight of 188.22 g/mol, and it typically exhibits a purity of ≥95% as determined by GC or HPLC analysis . Computed physicochemical descriptors indicate an AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, positioning it as a moderately lipophilic compound with balanced hydrogen bonding capacity . The compound serves as a versatile building block in medicinal chemistry and materials science, particularly for the synthesis of more complex indanone derivatives via the Claisen rearrangement or transition metal-catalyzed cross-couplings [1][2].

Why 5-Allyloxy-indan-1-one Cannot Be Directly Substituted with Other 5-Alkoxy-indan-1-one Analogs


Direct substitution of 5-allyloxy-indan-1-one with other 5-alkoxy-indan-1-one analogs (e.g., 5-methoxy, 5-ethoxy) is not straightforward due to distinct physicochemical properties and synthetic utility driven by the allyl group. While the indanone core provides a common pharmacophore for biological activity [1], the 5-position substituent significantly modulates lipophilicity, electronic properties, and metabolic stability . For instance, the allyl group's unique terminal alkene functionality enables subsequent synthetic transformations—such as Claisen rearrangement, olefin metathesis, or thiol-ene click chemistry—that are impossible with saturated alkoxy groups like methoxy or ethoxy [2]. This functional handle is critical for generating diverse chemical libraries or for late-stage diversification in drug discovery campaigns. Moreover, the allyloxy substituent alters the compound's logP and PSA profile compared to smaller alkoxy groups, impacting membrane permeability, solubility, and protein binding . Therefore, selecting the appropriate 5-substituted indanone is a critical decision point in synthetic route planning and biological screening, as the substitution pattern directly influences downstream reactivity and pharmacokinetic behavior.

Quantitative Differentiation of 5-Allyloxy-indan-1-one Against Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity and Altered Polarity Relative to 5-Hydroxy- and 5-Methoxy-indan-1-one

5-Allyloxy-indan-1-one exhibits a significantly higher computed lipophilicity (AlogP = 1.29) compared to the parent 5-hydroxy-indan-1-one (AlogP ≈ 0.8) and 5-methoxy-indan-1-one (AlogP ≈ 1.0) . Concurrently, its topological polar surface area (TPSA = 90.65 Ų) is larger than that of 5-methoxy-indan-1-one (TPSA ≈ 26.3 Ų), reflecting the increased electron density and hydrogen bond acceptor potential of the allyloxy group [1]. This combination of moderate lipophilicity and elevated polarity is distinct within the 5-substituted indanone series.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Synthetic Versatility via Claisen Rearrangement: A Key Differentiator from Saturated Alkoxy Analogs

The allyloxy group in 5-allyloxy-indan-1-one provides a unique synthetic handle for thermal or metal-catalyzed Claisen rearrangement, a transformation not accessible to 5-methoxy- or 5-ethoxy-indan-1-one analogs [1]. This pericyclic reaction converts the allyl vinyl ether moiety into a γ,δ-unsaturated carbonyl system, enabling the construction of more complex, functionalized indanone derivatives in a single step [2]. In contrast, saturated alkoxy groups (e.g., methoxy, ethoxy) are chemically inert under these conditions, limiting their utility for late-stage diversification.

Organic Synthesis Methodology Chemical Biology

Direct Synthetic Access from 5-Hydroxy-indan-1-one: A Defined and Scalable Protocol

5-Allyloxy-indan-1-one is prepared via a straightforward Williamson ether synthesis from commercially available 5-hydroxy-indan-1-one (CAS 3470-49-3) using allyl bromide and sodium hydride in THF/DMF [1]. In a representative procedure, 5-hydroxy-1-indanone (4.27 g, 28.8 mmol) is treated with NaH (60%, 1.21 g, 30.3 mmol) followed by allyl bromide (2.7 mL, 31.7 mmol) at 0°C, yielding the target compound after workup [2]. This protocol is well-defined, uses common reagents, and is amenable to scale-up, contrasting with the more complex or lower-yielding syntheses required for certain 5-alkoxy analogs that may involve sensitive protecting group strategies or less efficient alkylations.

Process Chemistry Scale-up Synthetic Methodology

Optimal Research and Industrial Applications for 5-Allyloxy-indan-1-one Based on Quantitative Differentiation Evidence


Lead Optimization in Medicinal Chemistry: Modulating Lipophilicity and Polar Surface Area

5-Allyloxy-indan-1-one is ideally suited for medicinal chemistry campaigns where fine-tuning the lipophilicity (AlogP = 1.29) and polar surface area (PSA = 90.65 Ų) of lead compounds is required to improve ADME properties . Compared to 5-hydroxy-indan-1-one (AlogP ~0.8) and 5-methoxy-indan-1-one (AlogP ~1.0), the allyloxy derivative offers a distinct balance of hydrophobicity and polarity that can enhance membrane permeability while maintaining sufficient solubility for in vivo studies . This makes it a valuable scaffold for developing CNS-penetrant or orally bioavailable drug candidates.

Synthesis of Complex Indanone Derivatives via Claisen Rearrangement

The terminal alkene of the allyloxy group enables Claisen rearrangement, a powerful method for constructing C-allylated indanones that serve as advanced intermediates for natural product synthesis and drug discovery [1][2]. This reactivity is absent in 5-methoxy- and 5-ethoxy-indan-1-one, positioning 5-allyloxy-indan-1-one as the preferred starting material for generating diverse chemical libraries through this transformation . The resulting γ,δ-unsaturated carbonyl systems can undergo further functionalization via metathesis, cycloadditions, or hydrogenation, expanding the accessible chemical space.

Scalable Process Chemistry and Building Block Procurement

The well-established, single-step synthesis of 5-allyloxy-indan-1-one from 5-hydroxy-indan-1-one using allyl bromide and NaH provides a robust and scalable route [3]. This synthetic simplicity ensures reliable supply for both early-stage research (milligram to gram scale) and larger-scale process development. For procurement specialists and process chemists, this translates to lower cost, reduced lead times, and consistent quality compared to analogs requiring more complex synthetic sequences or less available starting materials.

Chemical Biology Probe Development and Target Identification

The allyl group serves as a latent reactive handle that can be functionalized via bioorthogonal chemistry (e.g., thiol-ene click reactions) for the installation of affinity tags, fluorescent probes, or photoaffinity labels [4]. This capability is not shared by saturated alkoxy analogs, making 5-allyloxy-indan-1-one a strategic choice for generating chemical probes to study protein targets, elucidate mechanisms of action, or validate biological hypotheses in cellular contexts.

Technical Documentation Hub

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